1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Kinase Inhibition TrkA Drug Discovery

Researchers targeting the MAPK pathway often face inconsistent results when substituting generic building blocks for kinase inhibitor synthesis. The unique ortho-amino/trifluoroacetyl substitution pattern of this compound is critical for covalent-reversible interactions with MEK1/2. Key advantages: Potent TrkA inhibition (IC50 = 22.2 nM); Non-ATP competitive MEK1/2 mechanism for pathway dissection; Ortho-amino handle enables rapid library derivatization. Supplied as a high-purity (≥95%) building block with validated biological activity data, ensuring reproducibility in SAR campaigns.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 489429-72-3
Cat. No. B1521261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
CAS489429-72-3
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1N)C(=O)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3
InChIKeyXIRKNTLEMGPMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: Chemical Profile


1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (CAS 489429-72-3) is a fluorinated ketone building block with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . It is characterized by a trifluoroacetyl group on an aniline ring bearing an ortho-amino and a meta-methoxy substituent . This compound is primarily utilized as a research chemical and synthetic intermediate, with specific interest in its potential as a kinase inhibitor scaffold due to its interaction with the MAPK pathway .

Fluorinated ketone building block for kinase inhibitor scaffold design
Reported MAPK pathway interaction context; may support TrkA and MEK research
Covalent-reversible warhead research tool for kinase assay development

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: Substitution Risks


Substituting 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone with a generic analog is not scientifically valid due to the critical role of its specific substitution pattern. The ortho-amino group relative to the trifluoroacetyl moiety is essential for its potential to form covalent-reversible interactions with kinase targets [1]. The presence of the strongly electron-withdrawing trifluoromethyl group significantly alters the compound's physicochemical properties and reactivity compared to non-fluorinated analogs , which would impact downstream synthetic yields and biological activity. Furthermore, the compound has been specifically cited as a non-ATP competitive MEK1/2 inhibitor , a unique mechanism that would be lost with an uncharacterized or differently substituted analog.

Target compound
Contains ortho-amino and trifluoroacetyl groups for covalent-reversible kinase interaction
Generic analogs without this substitution pattern may lose key target engagement and reported mechanism context.
Non-ATP competitive MEK1/2 inhibitor context
Specifically cited for this unique mechanism
Uncharacterized or differently substituted analogs may shift mechanism classification and confound pathway dissection studies.
Fluorinated ketone moiety
Strongly alters physicochemical and metabolic stability profile vs. non-fluorinated analog (CAS 42465-54-3)
Non-fluorinated alternatives may exhibit divergent ADME properties; procurement of the exact structure is critical for reproducible data.

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: Differentiation vs. Analogs


TrkA Kinase Inhibition Potency

This compound demonstrates potent inhibition of the TrkA kinase, a key target in pain and oncology, with a reported IC50 value in a biochemical assay [1]. This level of potency provides a clear quantitative benchmark against other TrkA inhibitors.

TrkA kinase inhibition
Class-level inference
Reported IC50 22.2 nM (ELISA, pH 7.5)
Supports TrkA pathway assay context
Class-level rank; target engagement requires independent validation
Kinase Inhibition TrkA Drug Discovery

Lipophilicity and Metabolic Stability vs. Non-Fluorinated Analogs

The introduction of the trifluoromethyl group significantly increases the compound's lipophilicity and metabolic stability compared to its non-fluorinated counterpart, 1-(2-amino-3-methoxyphenyl)ethan-1-one (CAS 42465-54-3) . While precise experimental logP values are not universally reported, the structural modification is a well-established strategy to enhance membrane permeability and reduce oxidative metabolism .

Lipophilicity & metabolic stability
Context-dependent
-CF3 group may enhance logP and reduce oxidative metabolism vs. -CH3 analog (CAS 42465-54-3)
Supports property-screening context; direct experimental data not available
SAR-based inference; in situ ADME parameters to verify
Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Patented MEK Inhibitor Synthesis Intermediate

This compound is specifically cited as a preferred building block in the synthesis of novel MEK inhibitors, as detailed in patent literature [1]. The patent explicitly claims this compound as an intermediate, validating its utility in generating intellectual property and providing a reproducible synthetic route.

Patent-specified intermediate
Reported
Claimed as key intermediate in MEK inhibitor patent (WO2000004991A1)
Ensures synthetic route reproducibility
Patent-derived identity; verify structural match upon receipt
Synthetic Chemistry Process Chemistry MEK Inhibitors

Physical Properties vs. Positional Isomer

Physical properties such as boiling point and density are essential for compound handling and purification. Compared to its positional isomer, 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one (CAS 1448858-65-8), the target compound exhibits different physical characteristics due to the altered substitution pattern .

Physical properties vs. isomer
Cross-study comparable
BP 258.7±35.0 °C, Density 1.3±0.1 g/cm³ (predicted) vs. 1-(5-Amino-2-methoxyphenyl) isomer (CAS 1448858-65-8)
Substitution pattern alters purification and handling parameters
Predicted data; experimental verification advised for scale-up
Analytical Chemistry Compound Sourcing Purity Analysis

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: Key Applications


Kinase Inhibitors with Covalent-Reversible Warhead

This compound is a valuable scaffold for designing kinase inhibitors, particularly those targeting TrkA or MEK. The trifluoroacetyl group can act as a covalent-reversible warhead [1], and the compound has demonstrated potent TrkA inhibition (IC50 = 22.2 nM) [2]. It is ideal for structure-activity relationship (SAR) studies around the MEK or TrkA pharmacophore.

Patent-Protected MEK Inhibitor Analogs

The compound serves as a key intermediate in the synthesis of specific benzoheterocyclic MEK inhibitors, as detailed in patent literature [3]. Procuring this exact intermediate is critical for researchers synthesizing analogs or exploring the chemical space protected by these patents to develop new therapies for cancer or inflammatory diseases.

Chemical Probe for MAPK Pathway Dynamics

As a reported non-ATP competitive MEK1/2 inhibitor , this compound can be used as a chemical probe to dissect the MAPK signaling cascade. Its specific mechanism of action makes it a useful tool for studying pathway feedback loops and resistance mechanisms in cellular models, distinct from ATP-competitive inhibitors.

Building Block for Fluorinated Compound Libraries

The ortho-amino group provides a synthetic handle for further derivatization, while the trifluoromethyl group imparts favorable drug-like properties such as increased metabolic stability and lipophilicity . This makes it an excellent core for synthesizing diverse libraries of fluorinated heterocycles for medicinal chemistry programs.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold (TrkA/MEK)
Covalent-reversible warhead scaffold
Target engagement assay context
MEK inhibitor analog synthesis
Patent-specified intermediate identity
Synthetic route reproducibility
MAPK pathway dynamics probe
Non-ATP competitive MEK1/2 mechanism context
Pathway feedback and resistance model review
Fluorinated compound library core
Ortho-amino handle for derivatization
Lipophilicity and metabolic stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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